4-(4-methoxybenzyl)-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxybenzyl)-2,6-dimethylmorpholine, also known as DMXB-A, is a chemical compound that has gained attention in the scientific community for its potential use in the treatment of various neurological disorders.
Mechanism of Action
4-(4-methoxybenzyl)-2,6-dimethylmorpholine acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, attention, and inflammation. Activation of the α7 nAChR by 4-(4-methoxybenzyl)-2,6-dimethylmorpholine leads to the release of neurotransmitters, such as acetylcholine and glutamate, which can improve cognitive function.
Biochemical and Physiological Effects:
4-(4-methoxybenzyl)-2,6-dimethylmorpholine has been shown to have various biochemical and physiological effects, including the activation of the α7 nAChR, the release of neurotransmitters, and the modulation of inflammation. Studies have also shown that 4-(4-methoxybenzyl)-2,6-dimethylmorpholine can improve cognitive function, reduce oxidative stress, and protect against neuronal damage.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-methoxybenzyl)-2,6-dimethylmorpholine in lab experiments is its selectivity for the α7 nAChR, which allows researchers to study the specific effects of this receptor. However, one limitation is that 4-(4-methoxybenzyl)-2,6-dimethylmorpholine has a relatively short half-life, which can make it difficult to administer and study in vivo.
Future Directions
There are several future directions for the study of 4-(4-methoxybenzyl)-2,6-dimethylmorpholine. One area of research is the development of more potent and selective α7 nAChR agonists. Another area of research is the investigation of the potential use of 4-(4-methoxybenzyl)-2,6-dimethylmorpholine in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, studies are needed to determine the optimal dosing and administration of 4-(4-methoxybenzyl)-2,6-dimethylmorpholine for therapeutic use.
Synthesis Methods
4-(4-methoxybenzyl)-2,6-dimethylmorpholine can be synthesized using a variety of methods, including the reaction of 4-(4-methoxybenzyl) morpholine with 2,6-dimethylpyridine and a catalyst. Another method involves the reaction of 4-(4-methoxybenzyl) morpholine with 2,6-dimethylpiperidine and a catalyst. The resulting product is then purified through a series of steps, including recrystallization and column chromatography.
Scientific Research Applications
4-(4-methoxybenzyl)-2,6-dimethylmorpholine has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that 4-(4-methoxybenzyl)-2,6-dimethylmorpholine has neuroprotective effects and can improve cognitive function in animal models of these diseases.
properties
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-2,6-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11-8-15(9-12(2)17-11)10-13-4-6-14(16-3)7-5-13/h4-7,11-12H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZJSOHQIFDERC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5351563 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.